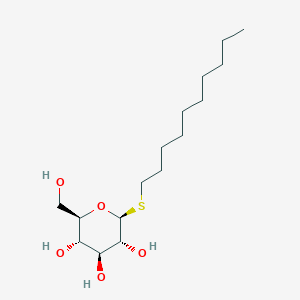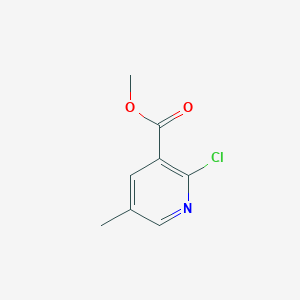![molecular formula C17H12 B1589805 1H-Cyclopenta[l]phenanthren CAS No. 235-92-7](/img/structure/B1589805.png)
1H-Cyclopenta[l]phenanthren
Übersicht
Beschreibung
1H-Cyclopenta[l]phenanthrene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₇H₁₂ and a molecular weight of 216.2772 g/mol This compound is characterized by its fused ring structure, which includes a cyclopentane ring fused to a phenanthrene backbone
Wissenschaftliche Forschungsanwendungen
1H-Cyclopenta[l]phenanthrene has several applications in scientific research:
Wirkmechanismus
Mode of Action
It is known that the compound can be formed via reactions of 5- and 6-indenyl radicals with vinylacetylene . The reaction mechanisms involve the initial formation of van-der-Waals complexes followed by addition of the 5- and 6-indenyl radicals to vinylacetylene via submerged barriers, followed by isomerization (hydrogen shifts, ring closures), and termination via atomic hydrogen elimination accompanied by aromatization .
Biochemical Pathways
The biochemical pathways affected by 1H-Cyclopenta[l]phenanthrene are currently unknown due to the lack of specific research on this compound
Action Environment
It is known that the compound can potentially form in cold molecular clouds such as taurus molecular cloud-1 (tmc-1) at temperatures as low as 10 k .
Vorbereitungsmethoden
The synthesis of 1H-Cyclopenta[l]phenanthrene typically involves complex organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3,4,5-tetraphenyl-2-cyclopenten-1-one in 2-propanol with ultraviolet light can yield 1-oxo-2,3-diphenyl-2,3-dihydro-1H-cyclopenta[l]phenanthrene . Industrial production methods often involve the use of high-temperature chemical reactors and catalysts to facilitate the formation of the desired product .
Analyse Chemischer Reaktionen
1H-Cyclopenta[l]phenanthrene undergoes various chemical reactions, including:
Reduction: Hydrogen gas and raney nickel can reduce the compound to 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Aromatic Sulfonation: Sulfuric acid can be used to form 2 and 3-phenanthrenesulfonic acids.
Ozonolysis: This reaction can yield diphenylaldehyde.
Vergleich Mit ähnlichen Verbindungen
1H-Cyclopenta[l]phenanthrene can be compared with other polycyclic aromatic hydrocarbons such as:
Phenanthrene: Similar in structure but lacks the cyclopentane ring.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear arrangement of benzene rings.
1H-Cyclopenta[a]naphthalene: Contains a similar cyclopentane ring fused to a naphthalene backbone.
Eigenschaften
IUPAC Name |
1H-cyclopenta[l]phenanthrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12/c1-3-8-14-12(6-1)13-7-2-4-9-15(13)17-11-5-10-16(14)17/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDSWSPIWVQKBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90473148 | |
| Record name | 1H-Cyclopenta[l]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
235-92-7 | |
| Record name | 1H-Cyclopenta[l]phenanthrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90473148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1H-Cyclopenta[l]phenanthrene synthesized?
A: Several synthetic routes to 1H-Cyclopenta[l]phenanthrene and its derivatives have been explored. One method involves the photolysis of phenyl-substituted 3H-indazole<3-spiro>-cyclopentadienes. [] Another approach utilizes the reaction of readily available starting materials like 1,3-diphenylcyclopenta[l]phenanthrene-2-one (phencyclone) with various reagents. [] For instance, reacting phencyclone with phenyllithium yields 1,2,3-triphenylcyclopenta[l]phenanthrene-2-ol, which can be further modified to obtain the desired 1H-Cyclopenta[l]phenanthrene derivative. []
Q2: What are the structural characteristics of 1H-Cyclopenta[l]phenanthrene?
A: 1H-Cyclopenta[l]phenanthrene is a polycyclic aromatic hydrocarbon featuring a cyclopentadiene ring fused to a phenanthrene moiety. While its exact molecular weight depends on specific substituents, the core structure has the molecular formula C17H12. [] Structural characterization often involves techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. [, ]
Q3: Can you elaborate on the photochemical reactivity of 1H-Cyclopenta[l]phenanthrene derivatives?
A: Studies have shown that certain derivatives, like 2,3,4,5-tetraphenyl-2-cyclopenten-1-one and 3,4-diphenyl-3-cyclopenten-1-one, undergo photocyclization when irradiated with ultraviolet light. [] This reaction, involving a cis-stilbene skeleton within the molecule, leads to the formation of phenanthrene derivatives. [] Interestingly, variations in substituents can significantly alter the photochemical pathway. For example, 2,2-dimethyl-3,4-diphenyl-3-cyclopenten-1-one undergoes decarbonylation upon irradiation, highlighting the influence of structure on reactivity. []
Q4: Has 1H-Cyclopenta[l]phenanthrene been investigated for its potential use in organometallic chemistry?
A: Yes, research has explored the coordination chemistry of 1H-Cyclopenta[l]phenanthrene derivatives. For example, a derivative called 1,2,3-trimethyl-1H-cyclopenta[l]phenanthrene (PCp*H) can act as a ligand for yttrium complexes. [] The resulting complexes have been characterized structurally and investigated for their reactivity with various substrates like carbon dioxide and isocyanates. [] This suggests the potential of 1H-Cyclopenta[l]phenanthrene derivatives as supporting ligands in organometallic catalysis.
Q5: How does the acidity of 1H-Cyclopenta[l]phenanthrene compare to its cyano derivatives?
A: Computational studies using Density Functional Theory (DFT) have revealed that while the parent 1H-Cyclopenta[l]phenanthrene exhibits modest acidity, its polycyano derivatives display significantly enhanced acidity, potentially entering the realm of superacids. [] This dramatic increase in acidity upon cyanation is attributed to the strong electron-withdrawing nature of cyano groups, leading to stabilization of the conjugate base through resonance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


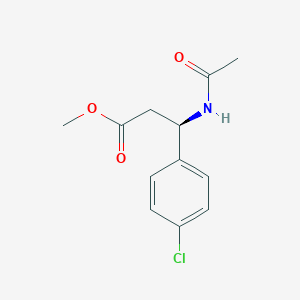

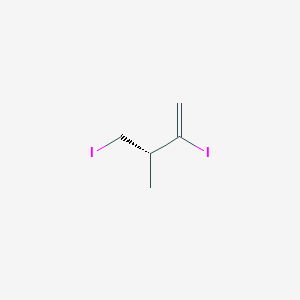
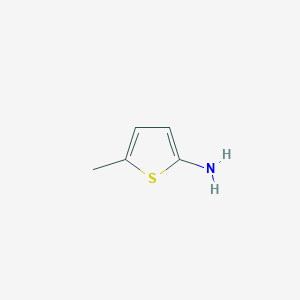


![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)
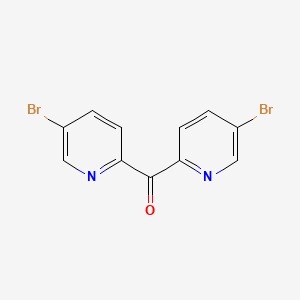

![5,8-Dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-amine](/img/structure/B1589736.png)
![4,6-Dichloro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1589739.png)
![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-7-fluoro-6-methoxy-3-quinolinecarbonitrile](/img/structure/B1589740.png)
